molecular formula C11H11BrN2O2 B3023381 N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide CAS No. 1219388-16-5

N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide

Cat. No.: B3023381
CAS No.: 1219388-16-5
M. Wt: 283.12 g/mol
InChI Key: PWFFUKWNBNUEQB-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide is a pyrrolidinecarboxamide derivative featuring a 4-bromophenyl substituent attached to the nitrogen atom of the pyrrolidine ring. The compound’s structure includes a five-membered pyrrolidine ring with a ketone group at the 5-position and a carboxamide group at the 2-position.

Properties

IUPAC Name

N-(4-bromophenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-1-3-8(4-2-7)13-11(16)9-5-6-10(15)14-9/h1-4,9H,5-6H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFFUKWNBNUEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

4-Bromobenzoyl chloride+Pyrrolidine-2-carboxylic acidBase, SolventThis compound\text{4-Bromobenzoyl chloride} + \text{Pyrrolidine-2-carboxylic acid} \xrightarrow{\text{Base, Solvent}} \text{this compound} 4-Bromobenzoyl chloride+Pyrrolidine-2-carboxylic acidBase, Solvent​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of N-(4-Bromophenyl)-5-hydroxy-2-pyrrolidinecarboxamide.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog 1: 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 346457-03-2)

Key Differences :

  • Substituent on Phenyl Ring : The bromine atom in the target compound is replaced by a fluorine atom in this analog. Fluorine’s electronegativity and smaller atomic radius may reduce steric hindrance and alter electronic interactions compared to bromine .
  • Carboxamide Position : The carboxamide group is at the 3-position of the pyrrolidine ring (vs. 2-position in the target compound), which may influence conformational flexibility and binding affinity.
  • Heterocyclic Attachment: The nitrogen atom is linked to a 4-methyl-2-pyridinyl group instead of a 4-bromophenyl group.

Hypothetical Implications :

  • The fluorophenyl-pyridinyl combination might improve metabolic stability compared to the bromophenyl group due to reduced halogen-related toxicity.
  • The 3-carboxamide position could lead to distinct hydrogen-bonding patterns in protein interactions.

Structural Analog 2: N-(2-Fluoro-5-(5-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide (CAS: 1227207-29-5)

Key Differences :

  • Core Structure : This compound features a benzothiophene carboxamide scaffold instead of a pyrrolidinecarboxamide.
  • Substituents : A methylpyrrolidinyl-pyridinyl group and a fluorophenyl moiety are present, suggesting dual targeting capabilities (e.g., kinase and GPCR inhibition).
  • Complexity : The extended conjugated system and additional heterocycles likely enhance binding specificity but reduce synthetic accessibility compared to the simpler target compound .

Hypothetical Implications :

  • The benzothiophene group may improve lipophilicity, enhancing blood-brain barrier penetration.
  • The methylpyrrolidinyl group could introduce chiral centers, complicating synthesis but offering enantiomer-specific activity.

Structural Analog 3: (2S,4R)-4-Benzyl-N-(4-(4-Fluorophenoxy)phenyl)-1-(2-Thiomorpholinoacetyl)pyrrolidine-2-carboxamide (CAS: 1221878-14-3)

Key Differences :

  • Stereochemistry : The (2S,4R) configuration introduces chirality, which is absent in the achiral target compound.
  • Substituents: A benzyl group at the 4-position of pyrrolidine and a thiomorpholinoacetyl group at the 1-position create a sterically crowded structure.

Hypothetical Implications :

  • The thiomorpholinoacetyl group may confer resistance to enzymatic degradation.
  • Stereochemical complexity could lead to enantioselective biological activity.

Data Table: Structural and Functional Comparison

Compound CAS Number Core Structure Key Substituents Potential Advantages
N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide Not provided Pyrrolidinecarboxamide 4-Bromophenyl, 2-carboxamide Bromine for halogen bonding
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide 346457-03-2 Pyrrolidinecarboxamide 4-Fluorophenyl, 3-carboxamide, 4-methylpyridinyl Enhanced solubility, metabolic stability
N-(2-Fluoro-5-(5-...phenyl)-1-benzothiophene-2-carboxamide 1227207-29-5 Benzothiophene carboxamide Methylpyrrolidinyl-pyridinyl, fluorophenyl High target specificity, lipophilicity
(2S,4R)-4-Benzyl-N-(4-(4-fluorophenoxy)phenyl)-... 1221878-14-3 Chiral pyrrolidinecarboxamide Benzyl, thiomorpholinoacetyl, fluorophenoxy Stereochemical selectivity, enzymatic resistance

Biological Activity

N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a pyrrolidine ring, which is further connected to a carboxamide functional group. This unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, which can disrupt normal cellular processes.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways that are critical for cell growth and survival .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study involving various bacterial strains demonstrated that this compound effectively suppresses bacterial biofilm formation, which is crucial in treating infections resistant to conventional antibiotics .

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties. For instance:

  • Cell Line Studies : The compound was tested against M-Hela tumor cell lines, revealing cytotoxic effects that were comparable to or exceeded those of established chemotherapeutics like tamoxifen. In some cases, the in vitro activity was twice that of tamoxifen .
  • In Vivo Studies : In murine models of leukemia (P388), compounds similar to this compound demonstrated increased survival rates and extended life spans in treated animals. For example, one derivative showed an increased life span (ILS) of 447% in treated mice .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSuppression of bacterial biofilm growth
AnticancerCytotoxicity against M-Hela cell lines
In Vivo EfficacyIncreased survival rates in P388 leukemia models

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against several bacterial strains, demonstrating a significant reduction in biofilm formation compared to controls. This finding highlights the potential for developing new antimicrobial agents from this compound.
  • Cancer Treatment Potential : In vivo experiments using murine leukemia models showed that treatment with derivatives similar to this compound resulted in prolonged survival and reduced tumor burden. The study indicated that these compounds could be promising candidates for further development as anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide
Reactant of Route 2
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N-(4-Bromophenyl)-5-oxo-2-pyrrolidinecarboxamide

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